5-Mercapto-4-pentyl-4h-1,2,4-triazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-3-4-5-10-6(11)8-9-7(10)12/h2-5H2,1H3,(H,8,11)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYBERLQAZZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)NNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372505 | |
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117987-05-0 | |
| Record name | 4-Pentyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Mechanistic Insights for 5 Mercapto 4 Pentyl 4h 1,2,4 Triazol 3 Ol and Analogues
Correlating Structural Modulations with Biological Activities in Thiolated 1,2,4-Triazoles
The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties. nih.govnih.gov These five-membered heterocyclic rings, containing three nitrogen atoms, exhibit a distinct dipole character, hydrogen bonding capability, structural rigidity, and favorable solubility, which collectively enable high-affinity interactions with a wide array of biological receptors. nih.govnih.govdrugbank.com The biological potency of this class of compounds is often enhanced by the presence of a sulfur atom, typically in the form of a mercapto (-SH) or thione (C=S) group. nih.gov This thiol-thione tautomerism can play a pivotal role in the bioactivity of these molecules, influencing processes such as proton transfer and hydrogen bonding, which are critical for binding to enzymes and receptors. oup.com
The nature of the substituent at the N-4 position of the 1,2,4-triazole ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies reveal that the length and character of the N-4 substituent can significantly modulate the efficacy of the compound. For instance, one study on a series of 1,2,4-triazole-5(4H)-thiones indicated that the length of the alkyl chain at the N-4 position had a notable influence on activity, with longer alkyl chains leading to a significant decrease in potency. nih.gov
Conversely, other research suggests that aromatic substitutions at this position may be more favorable for certain biological activities. For example, some 1,2,4-triazole derivatives with a phenyl ring at the N-4 position demonstrated higher antibacterial activity compared to analogues substituted with alkyl or alkene groups. mdpi.com This indicates that while the pentyl group in 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol is a key structural feature, its contribution to the activity profile is highly dependent on the specific biological target and may represent a point for optimization. Hydrophobic substituents on a phenyl group at the N-4 position have also been shown to be important for certain enzyme inhibitory activities. acs.org
| Substituent Type at N-4 | General Impact on Biological Activity | Reference |
|---|---|---|
| Long Alkyl Chains | Can significantly decrease activity in some series. | nih.gov |
| Phenyl Group | Often shows higher activity compared to alkyl groups for antibacterial applications. | mdpi.com |
| Benzyl (B1604629) Group | In some cases, inhibits Gram-positive bacteria more strongly than phenyl derivatives. | mdpi.com |
The mercapto (-SH) and hydroxyl (-OH) groups are fundamental pharmacophoric features that contribute significantly to the molecular interactions of this compound. The 1,2,4-triazole-3-thione structure possesses three nucleophilic centers—the exocyclic sulfur atom and the endocyclic nitrogen atoms at positions N1, N2, and N4—which provide extensive opportunities for chemical modification and interaction with biological targets. mdpi.com The sulfur-containing moiety is often crucial for the observed biological effects. nih.govscirp.org
Beyond the N-4 position, substituents attached to other positions of the triazole ring, often via an aryl group at C-3 or C-5, profoundly affect biological efficacy. The electronic properties of these substituents are a governing factor in the molecule's activity.
Electron-donating groups (e.g., -OH, -OCH₃) on an attached aromatic ring can enhance antimicrobial and antitumor activities. mdpi.com
Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) can also be beneficial, with studies showing that strongly electron-withdrawing substituents on a benzene ring can enhance antibacterial activity. nih.gov Dihalobenzyl groups have been found to be more effective at increasing antibacterial and antifungal efficacy than monohalobenzyl groups. nih.gov
The position of these substituents is also critical. For example, in one series of antifungal compounds, substitution at the 4-position (para) of an attached benzene ring was found to be the most favorable for activity, while substitution at the 2-position (ortho) was detrimental. nih.gov This highlights the precise steric and electronic requirements of the target's binding site.
Molecular Mechanisms of Action for 1,2,4-Triazole-3-thiol Derivatives
The diverse biological activities reported for 1,2,4-triazole derivatives stem from their ability to interact with and modulate the function of various biological macromolecules. ijpsr.com Their mechanisms of action often involve direct enzyme inhibition or interference with other crucial cellular targets.
A primary and well-documented mechanism of action for many biologically active triazoles is enzyme inhibition. researchgate.net
CYP51 Inhibition : A classic example is the antifungal activity of triazoles, which function as sterol demethylation inhibitors (DMIs). nih.gov These compounds specifically target lanosterol (B1674476) 14α-demethylase (CYP51), a crucial cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway. nih.govresearchgate.net The inhibitory mechanism involves the coordination of an sp²-hybridized nitrogen atom from the 1,2,4-triazole ring to the iron atom within the heme prosthetic group of the enzyme. researchgate.net This binding event blocks the enzyme's catalytic activity, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts fungal membrane integrity and function. nih.govnih.gov The binding is further stabilized by hydrophobic interactions between the inhibitor's side chains and amino acid residues in a hydrophobic cavity of the enzyme. nih.gov It has been observed that inhibitors with long side chains, which can form more extensive hydrophobic interactions, often exhibit stronger binding affinities. nih.gov
Other Enzyme Targets : The 1,2,4-triazole scaffold has been successfully incorporated into inhibitors for a wide range of other enzymes. These include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and urease, among others. sdu.dknih.govacs.org The specific mechanism depends on the target enzyme, but it generally involves the triazole ring and its substituents forming key hydrogen bonds, hydrophobic interactions, or coordinative bonds within the enzyme's active site. nih.gov
In addition to enzyme inhibition, 1,2,4-triazole-3-thiol derivatives can exert their biological effects through interactions with other vital cellular components.
Receptor Binding : The inherent structural and electronic features of the 1,2,4-triazole ring make it an effective pharmacophore for interacting with various biological receptors. nih.govnih.gov Its capacity for hydrogen bonding and its defined dipole moment allow it to fit into receptor binding pockets and modulate their function. nih.gov Some studies have synthesized 1,2,4-triazole derivatives that show affinity for endothelin receptors, demonstrating their potential in receptor-mediated signaling pathways. benthamscience.com
Nucleic Acid Interactions : Certain 1,2,4-triazole derivatives have been shown to interact with DNA. mdpi.com For instance, some triazole-quinolone hybrids have demonstrated the ability to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication. mdpi.com In these cases, the triazole moiety can act as a bioisostere of a carboxylic acid group, forming additional binding interactions within the enzyme-DNA complex. mdpi.com The presence of nitrogen and sulfur atoms in the heterocyclic structure can facilitate binding to DNA through hydrogen bonds. sdu.dk
| Biological Target | Mechanism of Interaction | Reference |
|---|---|---|
| CYP51 (Lanosterol 14α-demethylase) | Coordination of triazole nitrogen to heme iron; hydrophobic interactions in the active site. | nih.govresearchgate.netnih.gov |
| DNA Gyrase | Inhibition of enzyme activity; triazole acts as a bioisostere and forms binding interactions. | mdpi.com |
| Cholinesterases (AChE, BChE) | Inhibition through interaction with catalytic and anionic sites. | nih.gov |
| Cellular Receptors (e.g., Endothelin) | Binding to receptor pockets, mediated by hydrogen bonding and dipole interactions. | nih.govbenthamscience.com |
| Nucleic Acids (DNA) | Potential for direct binding via hydrogen bonds. | mdpi.comsdu.dk |
Pathways of Cellular Response Modulation
The precise cellular response pathways modulated by this compound are not yet fully elucidated in the scientific literature. However, extensive research on analogous 1,2,4-triazole derivatives provides significant insights into the likely mechanisms of action. Studies on this class of compounds consistently point towards their interaction with key signaling cascades that regulate cell proliferation, survival, and stress responses. The primary pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, with other pathways also being identified as potential targets.
Inhibition of the PI3K/Akt Signaling Pathway
A substantial body of evidence suggests that the antiproliferative effects of many 1,2,4-triazole derivatives are mediated through the inhibition of the PI3K/Akt pathway. nih.gov This pathway is a critical regulator of normal cellular functions, and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
For instance, certain 1,2,4-triazole-linked bis-indolyl conjugates have been identified as dual inhibitors of tankyrase and PI3K. nih.gov The rationale for this targeted approach is based on the known roles of both 1,2,4-triazole and indole (B1671886) moieties in the inhibition of the tankyrase and PI3K/Akt pathways, respectively. nih.gov Similarly, novel hybrids of 1,2,4-oxadiazole and 1,2,3-triazole have been shown to exert their anticancer effects by down-regulating the EGFR/PI3K/mTOR cascade. tandfonline.com In these studies, potent compounds were observed to significantly inhibit PI3K gene expression and downregulate mTOR, a key downstream effector of the PI3K/Akt pathway. tandfonline.com
The activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3). srce.hr PIP3 then acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation. Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote protein synthesis, cell growth, and survival. srce.hr The inhibition of PI3K by 1,2,4-triazole analogues disrupts this entire cascade, leading to a reduction in cell proliferation and survival.
Modulation of the Focal Adhesion Kinase (FAK) Pathway
Recent research has identified Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, as another significant target for 1,2,4-triazole derivatives. FAK is overexpressed in various solid tumors and plays a pivotal role in cell survival, migration, and proliferation. nih.gov
Specifically, a series of 5-pyridinyl-1,2,4-triazole derivatives have demonstrated potent antiproliferative activity by inhibiting FAK. nih.gov Mechanistic studies revealed that the most potent of these compounds possessed significant FAK inhibitory activity, with IC50 values in the nanomolar range. nih.gov
The inhibition of FAK phosphorylation by these compounds leads to a cascading suppression of downstream pro-survival pathways. Western blot analyses have shown that treatment with these derivatives results in decreased phosphorylation levels of PI3K, Akt, JNK, and STAT3. nih.gov This multi-pronged inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Below is a table summarizing the FAK inhibitory activity of selected 5-pyridinyl-1,2,4-triazole derivatives.
| Compound | FAK IC50 (nM) | Antiproliferative Activity (HepG2) IC50 (µM) |
| 3c | - | 4.83 |
| 3d | 18.10 | 2.88 |
| GSK-2256098 (Reference) | 22.14 | - |
Data sourced from studies on 5-pyridinyl-1,2,4-triazole derivatives. nih.gov
Structure-Activity Relationship Insights
While direct SAR studies on this compound are not available, research on related structures provides valuable clues. For example, in a series of 4-(1,2,3-triazole)phenol inhibitors of Macrophage Migration Inhibitory Factor (MIF), the length of the alkyl substituent at the 4-position of the triazole ring was found to be critical for activity. Extending the alkyl chain from a propyl to a pentyl or a 5-hexynyl group significantly enhanced inhibitory potency, suggesting that an aliphatic tail of 5 or 6 carbons is optimal in that particular series. ubaya.ac.id This finding highlights the potential importance of the 4-pentyl group in facilitating interactions with biological targets.
The diverse biological activities of substituted 1,2,4-triazoles, including their roles as anticonvulsants, are thought to be mediated through mechanisms such as the inhibition of voltage-gated sodium channels. nih.gov This suggests that the cellular effects of these compounds can be multifaceted, extending beyond the inhibition of kinase signaling pathways.
Biological and Pharmacological Potential of 5 Mercapto 4 Pentyl 4h 1,2,4 Triazol 3 Ol Derivatives
Antiviral Properties
No studies have been found that investigate the antiviral properties of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol.
Anticancer and Antiproliferative Investigations
There is no available data from anticancer or antiproliferative investigations specifically conducted on this compound. The anticancer potential of the 1,2,4-triazole (B32235) scaffold has been noted in various other derivatives. nih.govijprajournal.comzsmu.edu.uabiointerfaceresearch.com
Other Significant Biological Activities
No other significant biological activities have been reported specifically for this compound in the reviewed literature.
Anticonvulsant Activity
Derivatives of 1,2,4-triazole are of significant interest for the development of new anticonvulsant drugs. zsmu.edu.ua Research has demonstrated that these compounds can exhibit strong anticonvulsant activity in various experimental models, including the maximal electroshock (MES) seizure model and the subcutaneous pentylenetetrazole (scPTZ) seizure model. wjpsronline.commdpi.com
A study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones identified one compound, designated 4g, as particularly promising. mdpi.com This derivative showed potent activity against both MES- and PTZ-induced seizures, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively. mdpi.comnih.gov Another investigation into 5-substituted- zsmu.edu.uamdpi.commdpi.comtriazolo[4,3-a]quinazolines found that 5-pentyloxy- zsmu.edu.uamdpi.commdpi.comtriazolo[4,3-a]quinazoline was the most potent compound tested, with an ED₅₀ value of 19.7 mg/kg in the MES test. wjpsronline.comresearchgate.net Its mechanism of action is suggested to involve an increase in γ-aminobutyric acid (GABA) ergic neurotransmission. researchgate.net
Similarly, a series of 4-(3-alkoxy-phenyl)-2,4-dihydro- zsmu.edu.uamdpi.commdpi.comtriazol-3-ones showed that the compound 4-(3-Benzyloxy-phenyl)-2,4-dihydro- zsmu.edu.uamdpi.commdpi.comtriazol-3-one (4i) was highly effective, with an ED₅₀ of 30.5 mg/kg and a protective index (PI) of 18.63, indicating a higher safety margin than the standard drug carbamazepine. nih.gov The broad-spectrum activity of this compound suggests it may act by inhibiting voltage-gated ion channels and modulating GABAergic activity. nih.gov
Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| Compound 4g | MES | 23.7 | >11.9 | mdpi.comnih.gov |
| Compound 4g | scPTZ | 18.9 | >15.0 | mdpi.comnih.gov |
| 5-pentyloxy- zsmu.edu.uamdpi.commdpi.comtriazolo[4,3-a]quinazoline | MES | 19.7 | 6.2 | wjpsronline.comresearchgate.net |
| 4-(3-Benzyloxy-phenyl)-2,4-dihydro- zsmu.edu.uamdpi.commdpi.comtriazol-3-one | MES | 30.5 | 18.63 | nih.gov |
Anti-inflammatory and Analgesic Properties
The 1,2,4-triazole scaffold is a common feature in compounds developed for their anti-inflammatory and analgesic effects. crpsonline.com Numerous studies have synthesized and evaluated various derivatives, revealing significant potential in mitigating inflammation and pain.
In one study, a series of 1,2,4-triazole derivatives were synthesized and evaluated using the carrageenan-induced paw edema method. The most potent compound demonstrated a 53% inhibition in edema volume, which was more effective than the standard drug ibuprofen, which showed a 46% inhibition. crpsonline.com Another research effort developed 1,2,4-triazole Schiff bases that exhibited notable anti-inflammatory activity, with inflammation inhibition ranging from 56% to 74%, compared to 65% for the standard drug diclofenac sodium. rjptonline.org
In the search for potent analgesic agents, a study on 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones was conducted using the "hot plate" test in rats. zsmu.edu.ua The results indicated that the compound 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione was the most powerful, showing an analgesic activity 127.78% higher than the reference drug Analgin. zsmu.edu.ua This highlights the potential for developing highly effective analgesics from this class of compounds.
Table 2: Anti-inflammatory and Analgesic Efficacy of 1,2,4-Triazole Derivatives
| Compound Type | Test Model | Result | Comparison Drug | Reference |
|---|---|---|---|---|
| Substituted 1,2,4-Triazole | Carrageenan-induced paw edema | 53% inhibition | Ibuprofen (46%) | crpsonline.com |
| 1,2,4-Triazole Schiff bases | Anti-inflammatory assay | 56-74% inhibition | Diclofenac (65%) | rjptonline.org |
Antioxidant Activity
Synthetic antioxidants are of great importance, and derivatives of 1,2,4-triazole have emerged as a promising class of compounds with the ability to neutralize harmful free radicals. nih.govpensoft.net The overproduction of free radicals contributes to oxidative stress, which is implicated in the pathogenesis of various diseases. nih.gov
The antioxidant potential of these compounds has been assessed through various in vitro assays. A study investigating new 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives found that the parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was the most active. zsmu.edu.ua At a concentration of 1 × 10⁻³ M, it demonstrated a significant antiradical effect of 88.89% in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. zsmu.edu.ua
In another study, the antioxidant activity of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their derivatives was examined. The most pronounced activity was observed with 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol, which reduced the level of thiobarbituric acid reactive substances (TBA-AP) by 42.50%. Furthermore, research on novel triazole-thiol derivatives identified compounds with moderate DPPH scavenging activity, with one compound showing an IC₅₀ value of 10 ± 0.7 µM, which was more potent than the standard antioxidant BHT (IC₅₀ of 19.8 ± 0.5 µM). isres.org
Table 3: Antioxidant Profile of Various 1,2,4-Triazole Derivatives
| Compound/Derivative Type | Assay | Result | Reference |
|---|---|---|---|
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 88.89% antiradical effect | zsmu.edu.ua |
| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-AP reduction | 42.50% reduction | |
| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-halogenophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | DPPH | IC₅₀ = 10 ± 0.7 µM | isres.org |
Plant Growth Regulatory Effects
Derivatives of 1,2,4-triazole are utilized in agriculture as plant growth regulators, which are synthetic substances applied to crops to modify structural or physiological processes. researchgate.net These compounds can modulate the endogenous levels of phytohormones such as gibberellins, cytokinins, and auxins. researchgate.net
One of the well-known triazole-based plant growth regulators is Paclobutrazol, which acts as an antagonist of gibberellins and has been shown to inhibit shoot growth in various fruit trees. researchgate.net Triazoles like tebuconazole (B1682727) have also been reported to produce positive physiological effects in cereals and enhance tolerance to environmental stresses like temperature fluctuations. researchgate.net
Research into novel 1,2,4-triazole derivatives has also demonstrated their potential in this area. A study involving the synthesis of 4-(arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles showed that these compounds have remarkable effects on the growth of both monocotyledon (wheat) and dicotyledon (radish) plants. nih.gov
Herbicidal Activity
The 1,2,4-triazole structure is a key component in the development of new herbicides. jcsp.org.pk These compounds can act as potent inhibitors of essential plant enzymes. Phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway, has been identified as a promising target for herbicide discovery. researchgate.net
In one study, a novel 1,2,4-triazole derivative, 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one, was synthesized and tested for its herbicidal effects. jcsp.org.pk The primary bioassay revealed that this compound exhibited excellent inhibitory activity against weeds such as Echinochloa crusgalli (barnyard grass), Digitaria adscendens (crabgrass), Brassica napus (rapeseed), and Amaranthus retroflexus (redroot pigweed) under pre-emergence conditions. jcsp.org.pk
Further research led to the discovery of (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl phenyl carbamate derivatives as potent PDS inhibitors. researchgate.net One highly effective compound from a related series demonstrated a broader spectrum of post-emergence herbicidal activity against six different weed species compared to the commercial PDS inhibitor diflufenican. researchgate.net This indicates the strong potential of 1,2,4-triazole derivatives in creating new and effective agrochemicals. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones |
| 5-pentyloxy- zsmu.edu.uamdpi.commdpi.comtriazolo[4,3-a]quinazoline |
| 4-(3-alkoxy-phenyl)-2,4-dihydro- zsmu.edu.uamdpi.commdpi.comtriazol-3-ones |
| 4-(3-Benzyloxy-phenyl)-2,4-dihydro- zsmu.edu.uamdpi.commdpi.comtriazol-3-one |
| Carbamazepine |
| 8-oxy-5-(4H-1,2,4-triazol-4-yl)quinoline |
| Ibuprofen |
| Diclofenac sodium |
| 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones |
| 4-(3,4-dimethoxebenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione |
| Analgin |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles |
| 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol |
| Butylated hydroxytoluene (BHT) |
| Paclobutrazol |
| Tebuconazole |
| 4-(arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles |
| 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one |
| (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl phenyl carbamate |
Applications of 1,2,4 Triazole Derivatives in Materials Science and Other Fields
Role in Polymers and Functional Materials
Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
There is no available scientific literature detailing the use of 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol in the context of organic light-emitting diodes (OLEDs) or solar cells. The 1,2,4-triazole (B32235) core is a component of some materials developed for optoelectronic applications, often serving as an electron-transporting or hole-blocking layer due to its electronic properties. However, research has not been extended to this particular pentyl- and mercapto-substituted derivative.
Development of Corrosion Inhibitors
Direct research on the corrosion inhibition properties of this compound has not been published. However, significant research has been conducted on a closely related structural analogue, 5-mercaptopentyl-3-amino-1,2,4-triazole (MPATA) , which demonstrates the potential of this structural class. mdpi.com
MPATA has been identified as a highly effective corrosion inhibitor for brass (Cu80/Zn20) in neutral borate (B1201080) buffer solutions, both with and without sodium chloride. mdpi.com The key difference in structure is the substituent at the 3-position of the triazole ring (an amino group in MPATA versus a hydroxyl group in the target compound) and the attachment point of the pentyl group (via the sulfur atom in MPATA versus the nitrogen atom in the target compound).
Electrochemical studies show that MPATA significantly decreases both anodic and cathodic currents on polarization curves, indicating its ability to suppress the electrochemical reactions that drive corrosion. mdpi.com X-ray photoelectron spectroscopy (XPS) analysis confirmed that MPATA adsorbs onto the brass surface, forming a protective complex layer. mdpi.com After 17 hours of exposure, this layer is identified as a mixed [CuₓZnᵧMPATAz] complex with a thickness of approximately 3–3.5 nm. mdpi.com This film acts as a barrier, isolating the metal from the corrosive environment.
The effectiveness of MPATA is attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and the alkyl chain, which facilitate strong adsorption onto the metal surface.
Table 1: Research Findings on MPATA as a Corrosion Inhibitor
| Compound | Metal/Alloy | Environment | Key Findings | Reference |
|---|
Use in Agrochemicals (Beyond Direct Fungicidal/Herbicidal Activity)
No studies were found that investigate the use of this compound in agrochemical applications beyond direct biocidal activity, such as for plant growth regulation or as a safener. The 1,2,4-triazole scaffold is present in many commercial fungicides and herbicides, and some mercapto-triazole derivatives have been noted for miscellaneous activities like plant growth regulation. jocpr.com However, the specific compound has not been the subject of such research.
Environmental Fate and Toxicological Research of Triazole Compounds
Environmental Persistence and Degradation Mechanisms of Triazole Fungicides
The environmental persistence of triazole fungicides is a key factor in assessing their potential for long-term ecological impact. Generally, these compounds are characterized by their stability and slow degradation rates in both soil and aquatic environments.
Several studies indicate that triazole fungicides can be highly persistent, with half-lives in soil and water extending to a year or more. centerforfoodsafety.org For instance, the half-lives of epoxiconazole (B1671545), tebuconazole (B1682727), and flutriafol (B1673497) have been reported to range from 58 to 365 days in various soil types, indicating significant persistence. researchgate.net This persistence can be attributed to their chemical structure, which is resistant to rapid breakdown, as well as their hydrophobic nature and low molecular weight, which can lead to sorption in soil. mdpi.com
Degradation of triazole fungicides occurs through several mechanisms, including photolysis (degradation by light) and hydrolysis (reaction with water). Photolysis can be a relatively rapid degradation pathway for some triazoles; for example, the photolysis half-life of epoxiconazole was found to be as short as 0.68 hours. researchgate.net In contrast, hydrolysis is generally a much slower process, with half-lives for compounds like epoxiconazole and tebuconazole extending to over 100 days in water, depending on the pH. researchgate.net Microbial degradation also plays a role, though the effectiveness can be influenced by the specific compound, soil type, and microbial community present. mdpi.com The degradation process can lead to the formation of transformation products, such as 1,2,4-triazole (B32235), which is itself persistent and mobile in the environment. acs.orgscholaris.ca
| Compound | Matrix | Degradation Pathway | Half-Life |
|---|---|---|---|
| Epoxiconazole | Water | Photolysis | 0.68 hours researchgate.net |
| Tebuconazole | Water | Photolysis | 2.35 hours researchgate.net |
| Flutriafol | Water | Photolysis | 9.30 hours researchgate.net |
| Epoxiconazole | Water (pH 7) | Hydrolysis | 131 days researchgate.net |
| Tebuconazole | Water (pH 7) | Hydrolysis | 198 days researchgate.net |
| Hexaconazole | Red Soil | Microbial Degradation | 270-845 days mdpi.com |
Research on Off-Target Organism Effects and Ecotoxicology in Soil and Aquatic Environments
The persistence of triazole fungicides raises concerns about their effects on non-target organisms. Research has shown that these compounds can be toxic to a variety of species in both terrestrial and aquatic ecosystems. mdpi.comresearchgate.net
In soil environments, high doses of triazole fungicides can negatively impact microbial communities, which are essential for soil health and nutrient cycling. mdpi.com Studies have shown that fungicides like triadimefon (B1683231) can disturb soil microbial communities shortly after application. mdpi.com Earthworm populations can also be affected. mdpi.com
In aquatic environments, triazole fungicides can be moderately to highly toxic to a range of organisms. researchgate.netmdpi.com Their presence in surface and groundwater is a result of agricultural runoff. researchgate.net Studies have evaluated the toxicity of various triazoles on algae, crustaceans, fish, and aquatic plants. For example, an assessment of several triazole fungicides on the freshwater plant Lemna minor found that metconazole (B41703) and tetraconazole (B1682234) were highly toxic, while others like tebuconazole and myclobutanil (B1676884) were moderately toxic. nih.gov The toxicity of difenoconazole (B1670550) has been demonstrated in organisms such as the algae Scenedesmus obliquus, the crustacean Daphnia magna, and the fish Danio rerio (zebrafish). nih.gov
| Compound | EC50 (mg/L) | Toxicity Classification |
|---|---|---|
| Metconazole | 0.132 nih.gov | Highly Toxic nih.gov |
| Tetraconazole | 0.539 nih.gov | Highly Toxic nih.gov |
| Tebuconazole | 1.552 nih.gov | Moderately Toxic nih.gov |
| Flutriafol | 3.428 nih.gov | Moderately Toxic nih.gov |
| Myclobutanil | 9.134 nih.gov | Moderately Toxic nih.gov |
| Triticonazole | 11.631 nih.gov | Slightly Toxic nih.gov |
Mammalian Toxicological Studies and Mechanisms of Adverse Effects
The primary mechanism of action for triazole fungicides in fungi is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). tandfonline.comtandfonline.com However, their ability to interact with other P450 enzymes and proteins in off-target organisms, including mammals, is the basis for their toxicological effects. tandfonline.comresearchgate.net
There is growing evidence that triazole fungicides pose a significant risk of cardiotoxicity. organicconsumers.orgtandfonline.combeyondpesticides.org The mechanisms underlying these adverse cardiac effects are multifaceted and include oxidative stress, mitochondrial dysfunction, inflammation, and direct interference with cardiac ion channels. tandfonline.combeyondpesticides.org For example, in vivo exposure of rats to tebuconazole was shown to induce cardiac toxicity through oxidative stress. beyondpesticides.org Furthermore, some triazoles can directly alter the electrical conduction in the heart by interfering with ion channels, potentially leading to arrhythmias. tandfonline.combeyondpesticides.org Studies have shown that tebuconazole may induce cardiotoxicity by interacting with human cardiac sodium channels. tandfonline.com
Many triazole fungicides are recognized as potential endocrine-disrupting chemicals (EDCs). organicconsumers.orgnih.govnih.gov Their toxicity is linked to their ability to inhibit cytochrome P450 enzymes, which are crucial for steroid hormone biosynthesis in mammals. researchgate.net They can interfere with the endocrine system in several ways, including by acting as antagonists to estrogen (ER) and androgen receptors (AR). nih.govnih.gov A study of 16 triazoles found that compounds like tebuconazole, propiconazole, and difenoconazole had antagonistic effects on ER and AR. nih.gov Some triazoles, such as difenoconazole and propiconazole, were also found to be thyroid hormone receptor (TR) antagonists. nih.govnih.gov This interference with hormone signaling pathways can lead to reproductive and developmental issues. researchgate.net
The liver is a primary target organ for triazole toxicity. nih.gov Exposure to these fungicides can lead to increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), and the induction of various cytochrome P450 enzymes involved in metabolism. scilit.comoup.com Studies in rats have shown that triazoles like myclobutanil, propiconazole, and triadimefon significantly perturb fatty acid, steroid, and xenobiotic metabolism pathways in the liver. nih.gov Long-term exposure to triazoles can result in more severe liver damage, including single-cell necrosis, fat vacuolation, and even liver tumors. nih.govgsconlinepress.com The activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR) appears to be a key event in triazole-induced liver toxicity. nih.govnih.gov Developmental toxicity has also been observed, with some triazoles causing anomalies in rats and rabbits. tandfonline.com
The genotoxicity and carcinogenicity of triazole compounds have been investigated with varied results. Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). Some studies have found evidence of genotoxic effects. For instance, a commercial fungicide containing tebuconazole and prothioconazole (B1679736) was found to cause a significant decrease in the proliferation of bovine lymphocytes in vitro. tandfonline.com However, a battery of genotoxicity assays for the metabolite 1,2,4-triazole, including the Ames test, returned negative results, suggesting it is unlikely to be genotoxic. fao.org
Carcinogenicity predictions from in silico (computer-based) models have also been mixed. While some models predict non-carcinogenicity for all tested triazoles, others raise structural alerts for potential carcinogenicity for several compounds, including epoxiconazole. dergipark.org.tristanbul.edu.tr For example, the fungicide tebuconazole has been shown to cause tumors in mice. tandfonline.com The potential for carcinogenicity is often linked to the non-genotoxic mechanisms of liver toxicity, such as the promotion of cell proliferation. nih.gov
Future Perspectives and Emerging Research Directions for Thiolated 1,2,4 Triazol 3 Ol Systems
Design and Synthesis of Novel Hybrid Molecules Incorporating the 5-Mercapto-4-pentyl-4H-1,2,4-triazol-3-ol Scaffold
A highly promising strategy in modern drug discovery involves the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to generate a single entity with potentially synergistic or novel biological activities. researchgate.netmdpi.com The this compound scaffold is an ideal candidate for this approach. Its mercapto group serves as a versatile anchor for conjugation with other biologically active moieties.
Future research will likely focus on synthesizing hybrids that combine the triazole core with:
Anticancer Agents: Linking the triazole to known cytotoxic fragments or moieties that target specific cancer pathways, such as kinase inhibitors or tubulin polymerization inhibitors. mdpi.comnih.gov For instance, hybridization with structures like indole (B1671886) or pyridine (B92270) has shown promise in developing potent anticancer agents. mdpi.comnih.gov
Antimicrobial Pharmacophores: Conjugating the triazole scaffold with other heterocyclic systems known for their antimicrobial effects, such as quinolones, coumarins, or other azoles, could lead to dual-action agents that combat drug-resistant microbial strains. nih.govnih.gov
Amino Acids and Peptides: Incorporating amino acid fragments can enhance bioavailability and target specificity. nih.gov This approach could be used to develop targeted therapies or enzyme inhibitors.
The design of these hybrids often relies on molecular docking studies to predict favorable interactions with biological targets before synthesis is undertaken. nih.govnih.gov The goal is to create multifunctional molecules that can overcome resistance mechanisms and exhibit enhanced potency and selectivity. nih.gov
Table 1: Examples of Hybrid Molecule Strategies with 1,2,4-Triazole (B32235) Scaffolds
Advanced Mechanistic Investigations via Biophysical and Structural Biology Techniques
While numerous 1,2,4-triazole derivatives have been synthesized and screened for biological activity, a deep, mechanistic understanding of how they interact with their targets is often lacking. Future research must move beyond preliminary screening to employ advanced biophysical and structural biology techniques. These methods can elucidate the precise molecular interactions driving the compound's efficacy and provide a rational basis for further optimization.
Key techniques to be employed include:
X-ray Crystallography: Co-crystallizing triazole derivatives with their target proteins can provide atomic-level resolution of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study drug-target interactions in solution, providing insights into binding kinetics, dynamics, and the structure of the complex.
Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity), offering a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding and dissociation in real-time, providing valuable data on the association (k_on) and dissociation (k_off) rates.
These detailed investigations will be crucial for understanding structure-activity relationships (SAR) and transforming promising hits into optimized lead compounds. researchgate.net
Exploration of New Biological Targets and Therapeutic Areas
The versatility of the 1,2,4-triazole-3-thiol scaffold suggests its potential utility across a wide spectrum of diseases. uobaghdad.edu.iqnih.gov While research has traditionally focused on antimicrobial and anticancer applications, emerging studies are beginning to explore novel biological targets. researchgate.netnih.gov
Future exploration is anticipated in the following areas:
Enzyme Inhibition: Derivatives of 1,2,4-triazoles have shown potent inhibitory activity against various enzymes, including lipoxygenase, urease, α-glucosidase, and acetylcholinesterase. nih.govnih.gov The this compound core could be systematically modified to target other clinically relevant enzymes implicated in diseases like Alzheimer's, diabetes, and inflammation. nih.gov
Neurodegenerative Diseases: The ability of small heterocyclic molecules to cross the blood-brain barrier opens possibilities for treating central nervous system (CNS) disorders. Research into the potential of triazole derivatives as anticonvulsant or neuroprotective agents is an expanding field. nih.gov
Antiviral Activity: Given that triazole-based drugs like Ribavirin are used clinically as antiviral agents, exploring the potential of novel thiolated triazoles against a broad range of viruses remains a significant area of interest. nih.gov
Targeting Protein-Protein Interactions: The triazole scaffold can be elaborated to mimic key structural motifs (like alpha-helices) to disrupt pathological protein-protein interactions, a challenging but highly valuable therapeutic strategy. For example, targeting the Bcl-2 protein family in cancer is an area of active research. nih.gov
Table 2: Investigated Biological Targets for 1,2,4-Triazole Derivatives
Development of Sustainable and Scalable Synthetic Processes
As promising compounds move toward potential clinical application, the development of efficient, cost-effective, and environmentally friendly synthetic routes becomes paramount. Traditional organic synthesis often relies on harsh reagents and hazardous solvents. The principles of "green chemistry" are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. mdpi.comresearchgate.net
Future research in this area will focus on:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.orgbohrium.com
Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives such as water, glycerol, or deep eutectic solvents is a key goal. consensus.app
Catalysis: Developing reusable and highly efficient catalysts, including copper nanoparticles, can improve atom economy and reduce waste. mdpi.comconsensus.app
One-Pot Reactions: Designing synthetic cascades where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste generation. rsc.org
These sustainable approaches are not only environmentally responsible but also crucial for making the large-scale production of these compounds economically viable. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. ijirt.orgnih.gov For a scaffold like this compound, AI can accelerate the entire discovery pipeline, from initial design to lead optimization.
Emerging applications include:
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on large datasets of existing molecules to predict the physicochemical properties, biological activity, and potential toxicity of novel, unsynthesized triazole derivatives. astrazeneca.commdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: AI can generate entirely new molecular structures based on a desired activity profile and structural constraints. These generative models can explore a vast chemical space to propose novel triazole derivatives that human chemists might not have conceived.
Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those likely to bind to a specific biological target, significantly reducing the time and cost associated with high-throughput screening. mdpi.compremierscience.com
Synthesis Planning: AI tools are being developed to predict optimal synthetic routes, helping chemists to devise more efficient and sustainable pathways to target molecules. ijirt.org
By combining computational power with chemical intuition, researchers can navigate the complexities of drug design more effectively, accelerating the journey from a promising scaffold to a potential therapeutic agent. astrazeneca.compremierscience.com
Q & A
Q. What mechanistic insights can be gained from studying substituent effects on triazole reactivity?
- Methodological Answer : Synthesize analogs with varying alkyl/aryl substituents and compare reaction kinetics (e.g., via stopped-flow UV-Vis). Use Hammett plots to correlate substituent electronic effects with reactivity trends. This approach clarifies the role of steric and electronic factors in nucleophilic/electrophilic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
